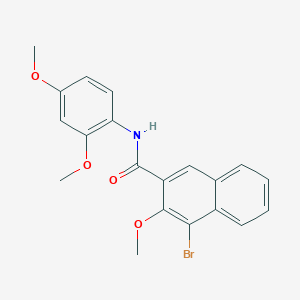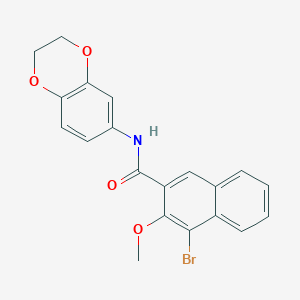![molecular formula C25H26N2O4 B251063 3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251063.png)
3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as IB-MECA and is used in scientific research for its various biochemical and physiological effects. This compound is synthesized using a specific method, and its mechanism of action is well-studied.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves the activation of adenosine A3 receptors. This activation leads to the inhibition of adenylate cyclase, which reduces the production of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels leads to various physiological effects such as anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also has anti-cancer effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments is its potency and selectivity for adenosine A3 receptors. This allows for specific targeting of these receptors and reduces the likelihood of off-target effects. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the use of 3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in scientific research. One direction is the development of new drugs that target adenosine A3 receptors for the treatment of various diseases such as cancer and inflammation. Another direction is the study of the role of adenosine A3 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of this compound in combination with other drugs or therapies may lead to synergistic effects and improved outcomes in the treatment of various diseases.
Synthesis Methods
The synthesis of 3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves the reaction of 4-(isobutyrylamino)-3-methoxyphenylboronic acid with 3-(benzyloxy)benzoyl chloride in the presence of a palladium catalyst. This reaction is carried out in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere. The resulting product is purified by column chromatography to obtain pure this compound.
Scientific Research Applications
3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is used in various scientific research applications. It is a potent and selective agonist of the adenosine A3 receptor, which is involved in various physiological processes such as inflammation, ischemia, and cancer. This compound is used to study the role of adenosine A3 receptors in these processes and to develop new drugs that target these receptors.
Properties
Molecular Formula |
C25H26N2O4 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C25H26N2O4/c1-17(2)24(28)27-22-13-12-20(15-23(22)30-3)26-25(29)19-10-7-11-21(14-19)31-16-18-8-5-4-6-9-18/h4-15,17H,16H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
QQXPWOCURMYHPJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)OC |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B250980.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250986.png)
![3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250987.png)


![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)
